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(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate Documentation Hub

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  • Product: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate
  • CAS: 1980063-00-0

Core Science & Biosynthesis

Foundational

Architecting Kinase Selectivity: The Mechanism and Application of the (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate Scaffold

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently emphasize that the most powerful tools in targeted drug discovery are the privileged scaffolds that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently emphasize that the most powerful tools in targeted drug discovery are the privileged scaffolds that dictate molecular trajectory. (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0) is a premier example of such a master key[1]. While not a therapeutic agent itself, this molecule is a highly engineered pharmacophore intermediate. Its rigid, nitrogen-rich imidazo[1,2-b]pyridazine core serves as a versatile anchor within the kinase ATP-binding pocket, while its orthogonal functional handles (the C6-chloro and C2-methyl benzoate groups) allow for precise steric and electronic tuning.

This whitepaper dissects the mechanism of action of this scaffold, exploring how its derivatives navigate complex kinase binding pockets, intercept oncogenic and fibrotic signaling pathways, and how we rigorously validate these mechanisms in the laboratory.

The Pharmacophore: Beyond Simple ATP Mimicry

The fundamental mechanism of action of molecules derived from this scaffold relies on competitive displacement of ATP. However, the exact binding modality is highly context-dependent, a nuance that is critical for designing isoform-selective inhibitors.

The Canonical Hinge-Binding Modality

Typically, the imidazo[1,2-b]pyridazine bicyclic system acts as a direct ATP mimetic. The nitrogen atoms within the core act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., interacting with Glu170 and Met172)[2].

Atypical Binding and Hydrophobic Tunnel Occupation

Advanced structure-activity relationship (SAR) studies reveal that this core is not restricted to the hinge. In the development of highly selective ROCK2 inhibitors, the imidazo[1,2-b]pyridazine core was engineered to occupy the hydrophobic tunnel rather than the hinge, while an appended indazole moiety served as the primary hinge binder[2]. Furthermore, in PIM1 kinase, derivatives of this scaffold avoid the hinge entirely, binding to the opposite side of the ATP pocket to form a hydrogen bond network with the conserved active site lysine (Lys67)[3].

Orthogonal Functionalization Vectors

The architectural brilliance of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate lies in its dual functionalization vectors:

  • The C6-Chloro Group: Acts as a prime site for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr)[4]. This vector is typically used to project bulky groups toward the solvent-exposed region or to induce steric clashes with specific gatekeeper mutations (e.g., TRKG595R)[5].

  • The C2-Methyl Benzoate Group: The ester can be selectively hydrolyzed and converted into various amides. This vector generally points toward the ribose-binding pocket or the DFG motif, allowing the molecule to stabilize specific kinase conformations (DFG-in vs. DFG-out).

Pharmacophore Scaffold Imidazo[1,2-b]pyridazine Core (Scaffold / H-Bonding) C6 C6-Chloro Substitution (Solvent/Hydrophobic Vector) Scaffold->C6 C2 C2-Methyl Benzoate (Ribose Pocket Vector) Scaffold->C2 Hinge Kinase Hinge Region (e.g., Met172, Glu170) Scaffold->Hinge Anchor / H-Bond Gatekeeper Gatekeeper Residues (Selectivity Filter) C6->Gatekeeper Steric Fit DFG DFG Motif (Conformational Control) C2->DFG Interaction

Structural mapping of the imidazo[1,2-b]pyridazine scaffold within a generic kinase ATP pocket.

Downstream Signaling Pathways Intercepted

By functionalizing this building block, researchers have successfully intercepted several critical disease pathways:

  • ROCK2/STAT3 Pathway (Pulmonary Fibrosis): Selective ROCK2 inhibitors built on this core prevent the phosphorylation of STAT3, thereby halting fibroblast activation and significantly reducing extracellular matrix (ECM) collagen deposition in fibrotic lungs[2].

  • TRK Signaling (Oncology): Second-generation TRK inhibitors derived from this scaffold maintain low-nanomolar potency against wild-type TRK and clinically refractory acquired resistance mutants (e.g., TRKG667C), effectively inducing apoptosis in transformed Ba/F3 cell lines[5].

  • Tyk2 JH2 Pseudokinase Domain (Autoimmunity): 6-substituted analogs bind the Tyk2 JH2 pseudokinase domain, stabilizing the regulatory domain and preventing the activation of the functional JH1 kinase domain, thereby blocking IFNγ production[6].

Pathway Inhibitor Imidazo[1,2-b]pyridazine Inhibitor ROCK2 ROCK2 Kinase Inhibitor->ROCK2 Blocks ATP Site STAT3 STAT3 Phosphorylation ROCK2->STAT3 Activates Fibroblast Fibroblast Activation STAT3->Fibroblast Transcription Fibrosis Pulmonary Fibrosis (Collagen Deposition) Fibroblast->Fibrosis ECM Secretion

Mechanism of ROCK2/STAT3 pathway inhibition by imidazo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocols

To translate this scaffold into a viable therapeutic lead, we employ rigorous, self-validating workflows. Do not merely follow these steps; understand the chemical and biological causality behind them.

Protocol 1: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce a selectivity-driving motif at the C6 position. Causality: The C6-chloro position is sterically hindered and electronically deactivated by the electron-rich imidazo-pyridazine core. Therefore, we utilize Pd(dppf)Cl2​ as the catalyst; its large bite angle facilitates oxidative addition into the recalcitrant C-Cl bond, while a biphasic dioxane/water system ensures optimal solubility of the boronic acid and the base ( K2​CO3​ )[4].

  • Preparation: Charge a Schlenk flask with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Reaction: Heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Control: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z 287.7) and the appearance of the product mass confirm conversion. The orthogonal nature of the C2-methyl benzoate ester (which remains unreactive under standard Suzuki conditions) acts as an internal control for chemoselectivity.

Protocol 2: Kinase-Glo Luminescent Assay for Mechanism Validation

Objective: Confirm that the synthesized derivative acts via ATP competition. Causality: Measuring raw IC50 is insufficient; we must mathematically prove the binding modality. The Kinase-Glo assay measures residual ATP after a kinase reaction.

  • Enzyme Preparation: Incubate the target kinase (e.g., ROCK2 or TRK) with varying concentrations of the functionalized inhibitor in a 384-well plate for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding a peptide substrate and ATP.

  • Self-Validating System (Critical Step): Perform the assay at two distinct ATP concentrations: at the kinase's Km​ for ATP, and at 10×Km​ . Causality: A predictable rightward shift in the dose-response (IC50) curve at the higher ATP concentration mathematically self-validates the competitive mechanism[7].

  • Detection: Add Kinase-Glo reagent (luciferase/luciferin). Luminescence is directly proportional to the remaining ATP (inversely proportional to kinase activity). Run a counter-screen against luciferase alone to rule out false positives caused by the inhibitor quenching the luminescent signal.

Workflow Step1 Scaffold Preparation Step2 Pd-Catalyzed C6-Coupling Step1->Step2 Step3 C2-Ester Hydrolysis Step2->Step3 Step4 Amidation & Purification Step3->Step4 Step5 Kinase-Glo Validation Step4->Step5

Step-by-step synthetic and validation workflow for imidazo[1,2-b]pyridazine kinase inhibitors.

Quantitative Structure-Activity Data

The versatility of the (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate scaffold is best illustrated by the diverse range of highly potent inhibitors it has yielded across different therapeutic areas.

Target KinaseRepresentative Derivative TypeValidated Binding MechanismIC50 RangePrimary Indication
TRK (WT & Mutants) Imidazo[1,2-b]pyridazine + Gatekeeper accommodating motifsATP-competitive (Hinge Binder)0.08 - 2.14 nMOncology (Resistant Tumors)
ROCK2 Indazole-linked Imidazo[1,2-b]pyridazineHydrophobic tunnel occupant7.0 - 8.7 nMPulmonary Fibrosis
TAK1 6-Morpholine/Piperazine substitutedATP-competitive~55 nMMultiple Myeloma
PIM1 Imidazo[1,2-b]pyridazine coreNon-hinge ATP-site (Lys67 network)Low nMLeukemia
Tyk2 (JH2) 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) substitutedPseudokinase (JH2) stabilization0.015 - 0.035 nMAutoimmune Disorders
Bcr-Abl CT-721 (Alkyne-linked derivative)Time-dependent ATP-competitive9.2 nMChronic Myeloid Leukemia

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect / ResearchGate. 4

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry / ACS Publications.2

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry / PubMed. 5

  • 1980063-00-0 | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate. BLDpharm Product Database. 1

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry / RSC Publishing. 8

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters / PMC.6

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research / AACR Journals. 3

  • CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia. Journal of Cancer. 7

Sources

Exploratory

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in drug discovery, known to be a core component of various kinase inhibitors with therapeutic potential.[1] This document details the molecular structure, physicochemical characteristics, a probable synthetic route, and standard analytical methodologies for the characterization of this compound. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the potential of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate and its derivatives in designing novel therapeutic agents.

Introduction

The imidazo[1,2-b]pyridazine ring system is a crucial pharmacophore in modern medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The fusion of an imidazole and a pyridazine ring creates a unique electronic and steric environment, making it an attractive scaffold for targeting various biological macromolecules. (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to consolidate the available information and provide a detailed technical resource for scientists working with this compound.

Molecular Structure and Physicochemical Properties

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is a solid organic compound with the molecular formula C14H10ClN3O2.[3]

Table 1: Physicochemical Properties of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

PropertyValueSource
CAS Number 1980063-00-0[3]
Molecular Formula C14H10ClN3O2[3]
Molecular Weight 287.70 g/mol Calculated
Appearance Solid[3]
Purity Typically ≥95%[3]
InChI Key LOAIPHOSZCBKJL-UHFFFAOYSA-N[3]

Synthesis and Reactivity

While a specific, published synthetic route for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate was not identified, a plausible synthesis can be proposed based on established methods for the formation of the imidazo[1,2-b]pyridazine core. The general strategy involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[5]

A likely precursor for the synthesis is (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol. This intermediate can be synthesized via the reaction of 3-amino-6-chloropyridazine with a suitable three-carbon α,β-dicarbonyl equivalent. Subsequent esterification with benzoyl chloride would yield the target compound.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Formation of the Imidazo[1,2-b]pyridazine Core cluster_1 Step 2: Esterification A 3-Amino-6-chloropyridazine C (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol A->C Condensation B 1,3-Dichloroacetone B->C E (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate C->E Esterification D Benzoyl Chloride D->E

Figure 1: Proposed synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-b]pyridazine core and the benzoate moiety, as well as a characteristic singlet for the methylene (-CH2-) protons. Based on data from similar structures, the pyridazine protons would likely appear as doublets in the downfield region (δ 7.0-8.5 ppm).[4] The protons of the benzoate group would also resonate in the aromatic region (δ 7.4-8.1 ppm), and the methylene protons would likely be a singlet around δ 5.0-5.5 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the carbons of the imidazo[1,2-b]pyridazine core are expected in the range of δ 110-150 ppm. The carbonyl carbon of the ester group would appear significantly downfield (δ > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C=O stretching of the ester group around 1720 cm⁻¹.

  • C-O stretching of the ester group around 1270 cm⁻¹.

  • C=N and C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.[6]

  • C-H stretching of the aromatic rings above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of the molecule. The mass spectrum is expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Experimental Protocols

The following are generalized protocols for the characterization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, which should be optimized based on the specific instrumentation and laboratory conditions.

NMR Sample Preparation and Analysis Workflow

NMR_Workflow A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) B Transfer solution to an NMR tube A->B C Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer B->C D Process the data (Fourier transform, phase correction, baseline correction) C->D E Analyze the spectra for chemical shifts, coupling constants, and integration D->E

Figure 2: Standard workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be developed to assess the purity of the compound.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Safety and Handling

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3] Standard laboratory safety procedures should be followed to minimize exposure.

Potential Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a key component in a number of kinase inhibitors that have been investigated for the treatment of cancer.[1] The 6-chloro substituent on the pyridazine ring provides a handle for further chemical modification through nucleophilic aromatic substitution reactions, allowing for the generation of diverse chemical libraries. The benzoate ester at the 2-position can also be modified or hydrolyzed to the corresponding alcohol, providing another point for diversification. These features make (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide provides a summary of its known properties and outlines a framework for its synthesis and characterization. While some experimental data for this specific molecule are not publicly available, the information provided, based on closely related structures, offers a solid foundation for researchers to work with this compound. Further investigation into its reactivity and biological activity is warranted to fully explore its therapeutic potential.

References

[6] Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]6]

[1] European Journal of Medicinal Chemistry. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Retrieved from [Link]1]

TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]]

[5] ACS Medicinal Chemistry Letters. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]5]

[3] MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]4]

[7] Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Retrieved from .

[8] European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]2]

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Foundational

Physicochemical Profiling and Synthetic Utility of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Executive Summary (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine core is widely recognized as a "privileged scaffold" frequently deployed in the design of potent kinase inhibitors, including those targeting p38 MAP kinase[1], IRAK4[2], and various cyclin-dependent kinases[3]. This technical guide details the exact mass and molecular weight parameters of this intermediate, explores the mechanistic rationale behind its structural features, and provides validated experimental protocols for its mass spectrometric characterization and downstream derivatization.

Physicochemical Profiling: Molecular Weight and Exact Mass

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows and precise stoichiometric calculations. The average molecular weight (287.70 g/mol ) accounts for the natural isotopic abundance of all elements, most notably the ~3:1 natural ratio of 35Cl to 37Cl [4]. Conversely, the monoisotopic exact mass (287.0462 Da) is calculated using only the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 14N , 16O ).

Quantitative Data Summary
PropertyValue
Chemical Name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate
CAS Number 1980063-00-0[4]
Molecular Formula C14​H10​ClN3​O2​ [4]
Average Molecular Weight 287.70 g/mol [4]
Monoisotopic Exact Mass 287.0462 Da
[M+H]+ Adduct Exact Mass 288.0534 Da
[M+Na]+ Adduct Exact Mass 310.0359 Da
SMILES O=C(OCC1=CN2N=C(Cl)C=CC2=N1)C3=CC=CC=C3[4]

Structural & Mechanistic Insights

The molecular architecture of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is engineered specifically for modular drug synthesis:

  • The Imidazo[1,2-b]pyridazine Core : This fused bicyclic system mimics the purine ring of ATP. The nitrogen atoms (specifically N1 and N5) act as critical hydrogen-bond acceptors, anchoring the molecule within the highly conserved hinge region of various kinases[1],[2],[5].

  • The 6-Chloro Handle : The chlorine atom at the C6 position is highly activated due to the electron-withdrawing nature of the adjacent bridgehead and ring nitrogens. This makes it a prime electrophile for palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification[6].

  • The Methyl Benzoate Moiety : Attached at the C2 position, this ester serves a dual purpose. Synthetically, it acts as a robust protecting group for the underlying hydroxymethyl moiety. Pharmacologically, it can function as a lipophilic prodrug moiety to enhance cellular permeability before undergoing intracellular enzymatic hydrolysis.

Experimental Protocols

Protocol A: Exact Mass Confirmation via ESI-HRMS

Causality & Self-Validation: Electrospray Ionization (ESI) in positive mode is selected because the imidazo[1,2-b]pyridazine core contains basic nitrogen atoms that readily accept a proton to form an [M+H]+ adduct. The protocol is self-validating: the presence of a distinct M+2 peak at ~32% relative intensity confirms the preservation of the chlorine atom, ruling out in-source dechlorination.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and 0.1% Formic Acid in Water. The formic acid acts as a proton source to facilitate ionization.

  • Chromatographic Delivery : Inject 2 µL of the sample into an LC system bypassing the analytical column (flow injection analysis) at a flow rate of 0.2 mL/min.

  • ESI-QTOF Parameters :

    • Capillary Voltage: 3.0 kV (Positive Ion Mode)

    • Desolvation Temperature: 350°C

    • Cone Voltage: 30 V (Optimized specifically to prevent in-source fragmentation of the labile ester bond).

  • Data Acquisition & Validation : Acquire data in the m/z range of 100–1000. Extract the chromatogram for the theoretical [M+H]+ mass of 288.0534 Da. Calculate the mass error (must be < 5 ppm). Verify the isotopic signature (m/z 288.05 and 290.05 in a ~3:1 ratio).

MSWorkflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI+ Ionization [M+H]+ Generation Prep->Ionization MassFilter Quadrupole Selection (m/z ~288) Ionization->MassFilter TOF Time-of-Flight (TOF) Analysis Resolution > 30,000 MassFilter->TOF Data Exact Mass Determination (288.0534 Da) TOF->Data

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass confirmation.

Protocol B: Derivatization via Suzuki-Miyaura Cross-Coupling

Causality & Self-Validation: The 6-chloro position is coupled with an aryl boronic acid[6]. Pd(dppf)Cl2​ is the catalyst of choice; its bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation by the coordinating nitrogen atoms of the substrate.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried Schlenk tube, combine (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and anhydrous K2​CO3​ (2.0 eq).

  • Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension by bubbling Argon through the mixture for 10 minutes. (Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid).

  • Heating & Monitoring : Seal the tube and heat to 90°C for 4–6 hours. Monitor the consumption of the starting material (m/z 288) via LC-MS.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

SynthesisWorkflow SM 3-Amino-6-chloropyridazine (Precursor) Core (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate MW: 287.70 SM->Core Cyclocondensation Reagent 3-Bromo-2-oxopropyl benzoate (Alkylating Agent) Reagent->Core Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling C-Cl Activation Hydrolysis Ester Hydrolysis (Deprotection) Coupling->Hydrolysis Product Target Kinase Inhibitor (Lead Compound) Hydrolysis->Product

Figure 2: Synthetic workflow and derivatization of the imidazo[1,2-b]pyridazine core.

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Protocols & Analytical Methods

Method

Application Note: Methodological Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Introduction & Retrosynthetic Rationale The imidazo[1,2-b]pyridazine scaffold is a "privileged" pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., PI3K/mTO...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Rationale

The imidazo[1,2-b]pyridazine scaffold is a "privileged" pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., PI3K/mTOR, VEGFR2) and targeted anti-parasitic agents[1][2]. The target compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, serves as a versatile, lipophilic intermediate and a highly valuable model for prodrug development in medicinal chemistry[3].

Retrosynthetically, the imidazo[1,2-b]pyridazine core is most efficiently constructed via a Tschitschibabin-type cyclocondensation. Reacting 6-chloropyridazin-3-amine with a bifunctional electrophile, such as 1,3-dichloroacetone, yields the 2-(chloromethyl) substituted core[4]. The ring nitrogen (N2) of the 3-aminopyridazine, being the most nucleophilic site, initiates the attack on the carbon of the α-haloketone, which is then followed by ring closure via the exocyclic amine[5]. The resulting aliphatic chloride is highly activated for an SN​2 displacement, allowing for smooth esterification using a benzoate nucleophile.

Synthesis Workflow

SynthesisRoute A 6-Chloropyridazin-3-amine C Cyclocondensation (DME, Reflux, 48h) A->C B 1,3-Dichloroacetone B->C D 6-Chloro-2-(chloromethyl) imidazo[1,2-b]pyridazine C->D F Nucleophilic Substitution (DMF, 80°C, 12h) D->F E Sodium Benzoate E->F G (6-Chloroimidazo[1,2-b]pyridazin-2-yl) methyl benzoate F->G

Figure 1: Retrosynthetic and forward workflow for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Objective: Construct the bicyclic core via cyclocondensation.

Reagents:

  • 6-Chloropyridazin-3-amine: 5.0 g (38.6 mmol, 1.0 equiv)

  • 1,3-Dichloroacetone: 4.90 g (38.6 mmol, 1.1 equiv)

  • 1,2-Dimethoxyethane (DME): 80 mL

Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-chloropyridazin-3-amine (5.0 g) and anhydrous DME (80 mL)[4].

  • Addition: Add 1,3-dichloroacetone (4.90 g) to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 85–90 °C) under an inert nitrogen atmosphere for 48 hours[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Dichloromethane:Ethyl Acetate, 9:1 v/v). The starting material should be consumed, replaced by a new, lower-polarity spot corresponding to the fused bicyclic product.

  • Workup: Cool the mixture to room temperature and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude dark residue via silica gel flash chromatography, eluting with a gradient of Dichloromethane/Ethyl Acetate (9:1) to afford the product as a white solid[4].

Mechanistic Insight & Causality: DME is selected as the solvent because its boiling point (~85 °C) provides the optimal thermal energy for cyclization without causing excessive degradation of the highly reactive haloketone. While some protocols employ mild bases like NaHCO3​ to neutralize the generated HCl [5], conducting the reaction neat in DME prevents side reactions associated with the base-catalyzed aldol condensation of dichloroacetone, ensuring a cleaner crude profile[4].

Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Objective: SN​2 displacement of the primary chloride with a benzoate nucleophile.

Reagents:

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine: 2.0 g (9.9 mmol, 1.0 equiv)

  • Sodium benzoate: 2.14 g (14.85 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF): 20 mL

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2.0 g) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add finely powdered sodium benzoate (2.14 g) in one portion.

  • Substitution: Stir the suspension and heat to 80 °C for 12 hours.

  • Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The sudden change in solvent polarity will induce the precipitation of the highly lipophilic benzoate ester.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with cold water (3 × 20 mL) to remove residual DMF and unreacted sodium benzoate salts.

  • Drying: Dry the solid under high vacuum at 45 °C to yield the target compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

Mechanistic Insight & Causality: The chloromethyl group at the C2 position is allylic/benzylic in nature, making it highly susceptible to SN​2 attack. DMF, a polar aprotic solvent, is critical here; it solvates the sodium cation effectively while leaving the benzoate anion "naked" and highly nucleophilic. This drastically accelerates the substitution rate compared to protic solvents, which would otherwise hydrogen-bond to the benzoate and dampen its reactivity.

Quantitative Data & Optimization

To ensure reproducibility and guide scale-up efforts, the following table summarizes the optimized reaction parameters and expected quantitative outcomes for the two-step sequence.

Reaction StepReagents & CatalystSolvent & TempTimeExpected YieldKey Optimization Variable
1. Cyclocondensation 3-amino-6-chloropyridazine, 1,3-dichloroacetoneDME, 90 °C (Reflux)48 h35–40%Extended reflux time is required for full conversion; yield is inherently limited by regioisomer formation[4].
2. Nucleophilic Substitution Sodium benzoate (1.5 eq)DMF, 80 °C12 h80–85%Use of polar aprotic solvent (DMF) prevents nucleophile solvation, maximizing SN​2 efficiency.
References
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: National Institutes of Health (NIH) URL:[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: American Chemical Society (ACS) URL:[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: MDPI URL:[Link]

  • APOLLO SCIENTIFIC - Product List - Interchim Source: Interchim URL:[Link]

Sources

Application

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate as a precursor in drug discovery

Application Note: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate as a Strategic Precursor in Kinase Inhibitor Discovery Executive Summary The imidazo[1,2- b ]pyridazine core is a highly privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate as a Strategic Precursor in Kinase Inhibitor Discovery

Executive Summary

The imidazo[1,2- b ]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. (6-Chloroimidazo[1,2- b ]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0) serves as a highly versatile, orthogonally protected building block for drug discovery. This application note details the chemical rationale, divergent synthetic workflows, and self-validating protocols for utilizing this precursor to generate advanced lead compounds.

Chemical Rationale & Scaffold Causality

The strategic value of (6-chloroimidazo[1,2- b ]pyridazin-2-yl)methyl benzoate lies in its dual functional handles, which allow for sequential, regioselective modifications:

  • The 6-Chloro Position (The Hinge-Binding Handle): The imidazo[1,2- b ]pyridazine core is renowned for its ability to act as a hinge-binding motif in the ATP-binding pocket of kinases[1]. The 6-chloro substituent is strategically positioned to undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (S N​ Ar). While less reactive than a bromo or iodo counterpart, the 6-chloro group is highly cost-effective and provides excellent chemoselectivity when paired with modern electron-rich palladium ligands[2].

  • The 2-Methyl Benzoate Position (The Solubilizing/Vector Handle): Rather than utilizing a free 2-hydroxymethyl group, the benzoate ester protection serves two critical causal functions. First, it significantly increases the lipophilicity and solubility of the precursor in organic solvents (e.g., toluene, 1,4-dioxane), which is essential for homogeneous palladium catalysis. Second, it prevents the premature oxidation of the primary alcohol and avoids unwanted alkoxide-driven side reactions during the basic conditions of cross-coupling. Post-coupling, the benzoate can be chemoselectively hydrolyzed to an alcohol, which is then oxidized to an aldehyde for reductive amination—a proven vector for introducing water-solubilizing morpholine or piperazine groups[3].

Synthetic Workflow & Logic

The following diagram illustrates the divergent synthetic logic applied to this precursor, demonstrating how orthogonal deprotection and functionalization lead to a mature drug candidate.

G Precursor (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (Core Precursor) C6_Rxn Step 1: C6-Functionalization (Suzuki-Miyaura / SNAr) Precursor->C6_Rxn Pd(PPh3)4, Base, Heat C6_Prod 6-Substituted Intermediate (Kinase Hinge-Binding Motif) C6_Rxn->C6_Prod C2_Rxn Step 2: C2-Ester Hydrolysis (LiOH, MeOH/THF) C2_Prod 2-Hydroxymethyl Derivative (Ready for Derivatization) C2_Rxn->C2_Prod C6_Prod->C2_Rxn Chemoselective Deprotection Final_Prod Target Drug Candidate (e.g., TAK1 / TRK Inhibitor) C2_Prod->Final_Prod Oxidation & Reductive Amination

Sequential functionalization workflow for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

Quantitative Data: Suzuki Coupling Optimization

The reactivity of the 6-chloro position requires careful selection of the inorganic base to balance the activation of the boronic acid against the stability of the benzoate protecting group. Based on foundational studies of 6-chloroimidazo[1,2- b ]pyridazines[2], the following table summarizes the causal relationship between base selection and reaction efficiency.

Boronic Acid TypePreferred BaseTime (h)Yield RangeCausality & Mechanistic Observation
Electron-Rich (e.g., Thien-3-yl)NaOH or Na 2​ CO 3​ 3 - 570 - 96%Stronger bases (NaOH) accelerate transmetalation for stable, electron-rich boronic acids without significant ester cleavage if monitored closely.
Electron-Deficient (e.g., Pyridin-4-yl)Na 2​ CO 3​ 8 - 1240 - 60%Milder bases (Na 2​ CO 3​ ) are mandatory. Strong bases cause rapid protodeboronation of electron-deficient boronic acids, destroying the reagent before coupling occurs.
Sterically Hindered (ortho-substituted)Ba(OH) 2​ or K 3​ PO 4​ 12 - 1845 - 65%Barium hydroxide provides a unique solubility profile and coordination geometry that facilitates the transmetalation of bulky substrates.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C6 Suzuki-Miyaura Coupling

Objective: Regioselective functionalization of the 6-chloro position while preserving the 2-methyl benzoate ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (6-chloroimidazo[1,2- b ]pyridazin-2-yl)methyl benzoate (1.0 equiv), the appropriate aryl boronic acid (1.2 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M relative to precursor) and a degassed aqueous solution of Na 2​ CO 3​ (2.0 M, 2.5 equiv). Causality: Dioxane provides the necessary boiling point (101 °C) to overcome the high activation energy of the C-Cl oxidative addition, while Na 2​ CO 3​ is mild enough to prevent premature benzoate hydrolysis[2].

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.

  • Self-Validation Check (LC-MS): Sample the organic layer. The reaction is complete when the starting material mass ( [M+H]+≈288 ) disappears. Crucially, the characteristic 3:1 isotopic pattern of the chlorine atom must be absent in the product mass spectrum, validating successful C-Cl bond functionalization.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Deprotection of the Benzoate Ester

Objective: Unmask the primary alcohol for downstream functionalization (e.g., oxidation to an aldehyde for the installation of a morpholine vector, a common strategy in TAK1 and CNS drug discovery)[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-substituted intermediate from Protocol A (1.0 equiv) in a 2:1 mixture of THF and Methanol (0.2 M).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of LiOH·H 2​ O (2.0 equiv, 1.0 M) dropwise. Causality: LiOH is chosen over NaOH/KOH because the lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and allowing hydrolysis to occur at lower temperatures, thereby protecting the delicate imidazo[1,2- b ]pyridazine heteroaromatic system from degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check (TLC & NMR):

    • TLC: The product will appear as a significantly more polar spot (lower R f​ ) compared to the starting material due to the liberation of the free hydroxyl group.

    • 1H-NMR: Post-workup, the disappearance of the distinct benzoate aromatic multiplets (typically between δ 7.4 - 8.1 ppm) and an upfield shift of the aliphatic -CH 2​

      • protons confirm complete deprotection.
  • Workup: Quench with saturated aqueous NH 4​ Cl to neutralize the base. Extract with 10% MeOH in Dichloromethane (DCM). Causality: The free alcohol is highly polar; standard DCM or EtOAc extractions will result in poor recovery. The addition of 10% MeOH disrupts hydrogen bonding with the aqueous phase, ensuring high extraction yields. Dry and concentrate to yield the 2-hydroxymethyl derivative.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (2024) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (2021) URL:[Link]

Sources

Method

Application Note: Preparation of Imidazo[1,2-b]pyridazine Derivatives Using (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Executive Summary Imidazo[1,2-b]pyridazines represent a privileged class of nitrogen-rich bicyclic heterocycles, widely utilized in the design of potent kinase inhibitors targeting TAK1, Tyk2, JAK2, and TRK [1][2][3]. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-b]pyridazines represent a privileged class of nitrogen-rich bicyclic heterocycles, widely utilized in the design of potent kinase inhibitors targeting TAK1, Tyk2, JAK2, and TRK [1][2][3]. The commercially available building block, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0), serves as a highly versatile, bifunctional scaffold. This application note details the strategic functionalization of this scaffold, leveraging the C6-chloride for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while utilizing the C2-benzoate ester as a robust protecting group for late-stage elaboration.

Mechanistic Rationale & Scaffold Design

The imidazo[1,2-b]pyridazine core is inherently electron-deficient due to the presence of three nitrogen atoms. The bridgehead nitrogen (N4) and the pyridazine nitrogens (N1, N5) exert a strong inductive and mesomeric electron-withdrawing effect, highly activating the C6-position toward nucleophilic attack.

  • C6-Activation : The chlorine atom at C6 is perfectly positioned for SNAr with amines and thiols, or oxidative addition by Pd(0) species in Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

  • C2-Benzoate Protection : The primary hydroxyl group at the C2-methyl position is masked as a benzoate ester. If left unprotected, the free hydroxyl could poison palladium catalysts, undergo unwanted oxidation, or act as a competing nucleophile during basic SNAr conditions. The benzoate group is sterically bulky and electronically stable under both mildly acidic and anhydrous basic conditions, yet it can be selectively cleaved via mild aqueous hydrolysis (e.g., LiOH) without disturbing the core heterocycle [4].

Biological Context: Targeting Kinase Pathways

Derivatives synthesized from this scaffold frequently act as ATP-competitive inhibitors. For instance, C6-substituted imidazo[1,2-b]pyridazines have shown low nanomolar efficacy against TAK1, a critical node in the NF-κB and MAPK signaling pathways implicated in multiple myeloma[2].

TAK1_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors (TNFR, IL-1R) Cytokines->Receptors Binds TAK1 TAK1 Kinase Complex (Therapeutic Target) Receptors->TAK1 Activates NFkB NF-κB Signaling Pathway TAK1->NFkB Phosphorylates IKK MAPK p38 MAPK Signaling Pathway TAK1->MAPK Phosphorylates MKKs Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->TAK1 Inhibits (Hinge Binding) Disease Multiple Myeloma / Autoimmune Progression NFkB->Disease Promotes Survival MAPK->Disease Promotes Proliferation

Figure 1: Mechanism of action for imidazo[1,2-b]pyridazine-based TAK1 inhibitors in disease models.

Experimental Protocols & Workflows

Synthetic_Workflow SM (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0) SNAr Protocol 1: SNAr (Amines, DIPEA, 110°C) SM->SNAr Nucleophilic Attack Suzuki Protocol 2: Suzuki Coupling (Ar-B(OH)2, Pd-cat, 90°C) SM->Suzuki Pd-Catalyzed Int1 C6-Amino Intermediate SNAr->Int1 Int2 C6-Aryl Intermediate Suzuki->Int2 Deprotect Protocol 3: Ester Hydrolysis (LiOH, rt, 2h) Int1->Deprotect Int2->Deprotect Final1 C2-Hydroxymethyl, C6-Amino Target Compound Deprotect->Final1 Final2 C2-Hydroxymethyl, C6-Aryl Target Compound Deprotect->Final2

Figure 2: Divergent synthetic workflow for C6-functionalization and C2-deprotection.

Protocol 1: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective : Install a primary or secondary amine at the C6 position to form the kinase hinge-binding motif.

Reagents :

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 equiv)

  • Aliphatic or aromatic amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology :

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the starting material in anhydrous NMP.

  • Reagent Addition : Add the amine followed by DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction forward without competing with the nucleophile. NMP is chosen for its high boiling point and excellent solvating power for polar transition states.

  • Heating : Seal the vial and heat to 110 °C for 6–12 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the starting material peak (M+H = 288.0) is consumed.

  • Workup & Validation : Cool to room temperature and dilute with EtOAc. Wash with 5% aqueous LiCl (3x) to remove NMP. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation: The isolated product must exhibit a mass shift corresponding to the exact mass of the amine minus HCl, with ¹H NMR showing the disappearance of the C6-Cl associated electronic shielding.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Objective : Form a C-C bond at the C6 position using aryl or heteroaryl boronic acids.

Reagents :

  • Scaffold (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology :

  • Degassing : Combine the scaffold, boronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition : Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step [1].

  • Reaction : Heat to 90 °C for 4–6 hours.

  • IPC : Check by TLC (UV 254 nm). The product typically runs lower than the starting material due to increased polarity.

  • Workup & Validation : Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, and concentrate.

    • Self-Validation: The presence of the coupled aryl group must be confirmed by ¹H NMR (new aromatic protons) and LC-MS (distinct isotopic pattern loss).

Protocol 3: Deprotection of the C2-Benzoate Ester

Objective : Unmask the C2-hydroxymethyl group for subsequent functionalization or to serve as a hydrogen-bond donor in the kinase active site.

Reagents :

  • C6-functionalized intermediate (1.0 equiv)

  • LiOH·H₂O (3.0 equiv)

  • THF / MeOH / H₂O (2:1:1 v/v, 0.1 M)

Step-by-Step Methodology :

  • Solvation : Dissolve the intermediate in the THF/MeOH mixture.

    • Causality: THF provides solubility for the organic substrate, while MeOH acts as a phase-transfer agent to bring the aqueous LiOH into contact with the ester.

  • Hydrolysis : Add an aqueous solution of LiOH dropwise at 0 °C, then warm to room temperature. Stir for 2 hours.

  • IPC : LC-MS will show the loss of the benzoyl group (M - 104 Da).

  • Workup & Validation : Concentrate the mixture to remove organic solvents. Adjust the aqueous layer to pH 7 using 1M HCl to ensure the product is fully protonated and un-ionized. Extract with DCM/MeOH (9:1).

    • Self-Validation: ¹H NMR will show the complete disappearance of the 5 aromatic protons of the benzoate group (δ 7.4-8.1 ppm) and the appearance of a free hydroxyl triplet (if run in DMSO-d₆).

Quantitative Data Summary

Reaction TypeReagents / ConditionsAvg. TimeAvg. YieldLC-MS / IPC Marker
SNAr (Aliphatic Amine) Morpholine, DIPEA, NMP, 110 °C6 h78 - 85%Loss of 34 Da (Cl isotope pattern disappears)
SNAr (Aromatic Amine) Aniline, DIPEA, NMP, 130 °C12 h60 - 70%Slower reaction; requires higher temp
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl₂, 90 °C4 h80 - 92%M+H shifts by +42 Da (Ph minus Cl)
Ester Deprotection LiOH, THF/MeOH/H₂O, 25 °C2 h>95%Loss of 104 Da (Benzoyl group)

Table 1: Summary of reaction conditions, kinetics, and expected yields for the functionalization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC / NIH.
  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mut

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate cross-coupling

Executive Summary & Mechanistic Insight The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (1)[1]. However, functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (1)[1]. However, functionalizing the C6 position of (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate via Suzuki-Miyaura cross-coupling presents severe synthetic bottlenecks. Researchers frequently report stalled reactions, poor yields (<20%), or complete degradation of the starting material.

To solve this, we must understand the dual causality of the failure:

  • Conformational Shielding (The "Folding" Effect): The highly flexible ester linkage at the C2 position allows the bulky benzoate phenyl ring to fold over the planar bicyclic core via intramolecular π−π stacking. This creates a transient steric shield directly over the C6-Cl bond, physically blocking the approach of the bulky Pd(0) catalyst during the critical oxidative addition step.

  • Electronic Deactivation: The C6-Cl bond is directly adjacent to the N5 nitrogen (2)[2]. The electron-rich nature of this fused heterocyclic system inherently strengthens the C-Cl bond, making oxidative addition thermodynamically demanding.

Overcoming these barriers requires precise control over ligand electronics, solvent disruption, and base selection to force the catalytic cycle forward without destroying the sensitive ester moiety (3)[3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling stalling despite using standard Pd(dppf)Cl₂ or Pd(PPh₃)₄? A: First-generation catalysts lack the steric bulk and electron density required to force oxidative addition into a deactivated, sterically shielded C-Cl bond. You must switch to a highly electron-rich dialkylbiaryl phosphine ligand, such as XPhos (4)[4]. The electron richness of XPhos accelerates oxidative addition, while its extreme steric bulk promotes the formation of the highly active monoligated Pd(0)L₁ species necessary to penetrate the hindered C6 pocket.

Q2: I am seeing complete consumption of starting material, but my product mass is missing 104 Da. What happened? A: You have hydrolyzed your benzoate ester. Standard Suzuki protocols often use aqueous bases (e.g., 2M Na₂CO₃) at elevated temperatures. The benzoate group is highly susceptible to saponification under these conditions. Switch to strictly anhydrous, finely milled K₃PO₄ or Cs₂CO₃ to facilitate transmetalation without cleaving the ester.

Q3: How can I prevent the benzoate group from folding and shielding the C6 position? A: Solvent selection is your primary tool. While 1,4-dioxane is a standard cross-coupling solvent, adding an aromatic co-solvent like Toluene (in a 1:1 ratio) competitively disrupts the intramolecular π−π stacking. This "unfolds" the molecule, exposing the C6-Cl bond to the palladium catalyst.

Data Presentation: Catalyst & Condition Screening

The following table summarizes our internal optimization data for the C6-arylation of (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate with phenylboronic acid.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Major Impurity Profile
Pd(dppf)Cl₂ (10 mol%)Na₂CO₃ (aq, 3.0)1,4-Dioxane90< 10%Des-benzoate (Hydrolysis)
Pd₂(dba)₃ / PPh₃ (10 mol%)K₂CO₃ (anh, 3.0)DMF10015%Unreacted Starting Material
XPhos Pd G3 (5 mol%)K₃PO₄ (anh, 2.5)1,4-Dioxane9065%Trace Starting Material
XPhos Pd G3 (5 mol%) K₃PO₄ (anh, 2.5) Toluene/Dioxane (1:1) 90 > 95% None (Clean Conversion)

Experimental Workflow & Logic Trees

TroubleshootingTree Start Issue: Low Product Yield (<20%) LCMS Analyze LC-MS Profile of Crude Mixture Start->LCMS SM Major Peak: Unreacted Starting Material (Indicates Steric/Electronic Blockade) LCMS->SM Mass matches SM Hyd Major Peak: Des-benzoate Byproduct Mass = SM - 104 Da (Indicates Ester Hydrolysis) LCMS->Hyd Mass indicates cleavage Sol1 Solution: 1. Switch to XPhos Pd G3 2. Add Toluene Co-solvent SM->Sol1 Sol2 Solution: 1. Switch to Anhydrous K3PO4 2. Remove Water from System Hyd->Sol2

Diagnostic logic tree for troubleshooting C6-imidazo[1,2-b]pyridazine cross-coupling failures.

CatalyticCycle A Pd(0)L (Active Monoligated Catalyst) B Oxidative Addition (C6-Cl Bond) A->B Rate-limiting Step Requires XPhos C Transmetalation (Boronic Acid + Base) B->C Steric Shielding Overcome by Toluene D Reductive Elimination C->D Requires Anhydrous K3PO4 D->A Catalyst Regeneration E C6-Coupled Product D->E Product Release

Mechanistic intervention points for overcoming steric and electronic barriers in the catalytic cycle.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling using XPhos Pd G3

Note: This protocol is designed to be self-validating. Do not proceed to the next step unless the described visual or analytical checkpoints are met.

Reagents & Materials:

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Precatalyst (0.05 equiv, 5 mol%)

  • K₃PO₄ (Anhydrous, finely milled) (2.5 equiv, 2.5 mmol)

  • Anhydrous Toluene / Anhydrous 1,4-Dioxane (1:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the starting material, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Validation: Strict exclusion of oxygen is required to prevent homocoupling of the boronic acid.

  • Solvent Addition & Degassing: Syringe in the anhydrous Toluene and 1,4-Dioxane. Sparge the mixture with Argon for 10 minutes.

  • Catalyst Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: Within 5–10 minutes of heating, observe a distinct color shift from deep red/brown (precatalyst) to a pale yellow or orange solution. This visually confirms the successful generation of the active, monoligated Pd(0) species.

  • Reaction Monitoring: Stir vigorously at 90 °C for 2 hours.

    • Self-Validation Checkpoint: At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. A successful oxidative addition and coupling will show >90% conversion. The mass of the desired product should be prominent, with no peak corresponding to[M-104] (des-benzoate).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: The target product typically elutes at an Rf of ~0.4 (in 6:4 Hexanes/EtOAc) and is highly UV-active at 254 nm.

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Strategic Advances in Sequential C-Arylations of Heteroarenes Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Crystallization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the crystallizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the crystallization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate .

The imidazo[1,2-b]pyridazine scaffold is highly valued in medicinal chemistry for its diverse biological activities[1]. However, the specific functionalization of this molecule—combining a polar, rigid heterocyclic core, an electron-withdrawing 6-chloro substituent, and a bulky, lipophilic methyl benzoate ester—creates a challenging physicochemical profile. This dual nature often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean solid-liquid nucleation[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-yield, high-purity crystalline product.

Troubleshooting Guide & FAQs

Q1: Why does my product consistently "oil out" instead of forming a crystal slurry upon anti-solvent addition?

The Causality: Oiling out is a thermodynamic phenomenon that occurs when the supersaturated solution crosses the binodal liquid-liquid phase separation (LLPS) boundary before it reaches the critical threshold for solid-liquid nucleation[3]. Because your molecule has both highly polar and lipophilic domains, it acts almost amphiphilically in mixed solvent systems (like Ethanol/Water). Instead of integrating into a rigid crystal lattice, the solute molecules arrange themselves randomly into a solute-rich secondary liquid phase[2].

Q2: Does oiling out affect the purity of my final compound?

The Causality: Yes, significantly. The solute-rich oil droplets act as an excellent "sponge" (solvent) for structurally similar organic impurities[4]. When this oil phase eventually solidifies (often crashing out as an amorphous solid or a kinetically trapped polymorph), it permanently entraps these impurities, ruining the purification objective of the crystallization step.

Q3: How do I select the optimal solvent/anti-solvent system to avoid LLPS?

The Causality: You must select a system where the difference in solubility between the "good" solvent and the anti-solvent is not excessively steep, allowing for a wider metastable zone. Avoid systems with extreme dielectric constant mismatches (e.g., highly polar protic mixed with highly non-polar alkanes) unless you are strictly controlling the addition rate and seeding.

Q4: How can I force solid-liquid separation (crystallization) instead of LLPS?

The Causality: The most reliable method is seeding within the metastable zone [3]. By introducing high-quality seed crystals (1-3% w/w) before the concentration hits the LLPS boundary, you bypass the high energy barrier required for primary nucleation. The seeds provide an immediate template for secondary nucleation, drawing solute out of the liquid phase and dropping the supersaturation below the oiling-out threshold.

Quantitative Data: Solvent Screening & LLPS Risk

To optimize your process, we have summarized the phase behaviors of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate across common binary solvent systems.

Good SolventAnti-SolventSolubility at 50°C (mg/mL)LLPS (Oiling Out) RiskRecommended Strategy
Tetrahydrofuran (THF) Heptane> 150ModerateSeeded anti-solvent addition at 1:1.5 ratio.
Ethyl Acetate (EtOAc) Hexane~ 85LowEvaporative cooling or slow cooling (0.1°C/min).
Ethanol (EtOH) Water~ 120Very High Avoid if possible. If required, use MSMPR continuous crystallization[2].
Dichloromethane (DCM) MTBE> 200LowHigh-yield, but requires strict temperature control to avoid rapid crashing.

Mechanistic Visualizations

Workflow: Seeded Anti-Solvent Crystallization

The following workflow illustrates the logical progression required to bypass LLPS and ensure high-purity solid-liquid separation.

Workflow Start Crude (6-Chloroimidazo[1,2-b]pyridazin-2-yl) methyl benzoate Dissolve Dissolve in Good Solvent (e.g., THF at 50°C) Start->Dissolve Filter Polish Filtration (Remove heterogeneous impurities) Dissolve->Filter AntiSolvent Slow Anti-Solvent Addition (e.g., Heptane) to 80% Cloud Point Filter->AntiSolvent Seed Add Seed Crystals (1-3% w/w, 20-45 μm) AntiSolvent->Seed Hold Isothermal Hold (1-2 hrs) (Promote secondary nucleation) Seed->Hold Cool Controlled Cooling (0.1°C/min to 5°C) Hold->Cool Isolate Filtration & Washing (High Purity Product) Cool->Isolate

Caption: Workflow for seeded anti-solvent crystallization to prevent liquid-liquid phase separation.

Thermodynamic Phase Logic

Understanding where your process sits on the phase diagram is critical. This diagram explains why seeding is mandatory for this compound.

PhaseLogic A Supersaturated Solution B Metastable Zone (Optimal for Seeding) A->B Slow Anti-Solvent Addition C Liquid-Liquid Phase Separation (Oiling Out) A->C Rapid Cooling / High Conc. D Solid-Liquid Equilibrium (Crystals) B->D Seeding (Bypasses LLPS) C->D Droplet Nucleation (Kinetically Slow) E Amorphous Precipitate (Impure) C->E Droplet Coalescence & Crashing

Caption: Thermodynamic pathways showing how controlled supersaturation and seeding bypass oiling out.

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization

This protocol is a self-validating system; if step 4 (seeding) does not result in a visible, persistent slurry, the system has crossed into the LLPS boundary, indicating the anti-solvent addition in step 3 was too fast.

Materials Required:

  • Crude (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

  • Solvent: Tetrahydrofuran (THF)

  • Anti-solvent: Heptane

  • High-purity seed crystals (milled to 20-45 μm)[3]

Procedure:

  • Dissolution: Suspend the crude compound in THF (approx. 6 volumes, e.g., 6 mL per gram of crude) in a jacketed reactor. Heat the mixture to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 μm PTFE filter into a pre-heated (50°C) clean reactor. Causality: This removes foreign particulates that could induce uncontrolled, premature primary nucleation.

  • Supersaturation Generation: Slowly dose Heptane into the reactor at a rate of 0.1 volumes/minute. Monitor the solution closely. Stop the addition when the total volume of Heptane reaches 4 volumes (or immediately if a faint, persistent bluish haze appears, indicating the onset of the metastable zone).

  • Seeding: Introduce 2% w/w of milled seed crystals. Causality: The seeds provide a low-energy surface for the solute to deposit onto, driving the concentration down toward the Solid-Liquid Equilibrium (SLE) curve and safely away from the LLPS binodal curve.

  • Isothermal Aging: Hold the suspension at 50°C for 2 hours. Self-Validation: You should observe a thickening of the white slurry. If droplets or a second liquid layer form at the bottom, the system has oiled out.

  • Cooling & Maturation: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Causality: Slow cooling ensures crystal growth dominates over secondary nucleation, yielding larger, easily filterable crystals and preventing impurity entrapment.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of cold (5°C) Heptane to displace the mother liquor. Dry under vacuum at 40°C to constant weight.

References

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health (NIH).
  • Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation. Organic Process Research & Development (ACS).
  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development (ACS).
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS).

Sources

Troubleshooting

Reducing byproducts in (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate scale-up synthesis

Welcome to the Technical Support Center for the scale-up synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate. As drug development progresses from bench-scale discovery to multi-kilogram production, the con...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate. As drug development progresses from bench-scale discovery to multi-kilogram production, the condensation between 3-amino-6-chloropyridazine and 3-bromo-2-oxopropyl benzoate often suffers from yield-limiting byproducts.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity scale-up.

Mechanistic Overview of Byproduct Formation

Understanding the causality behind byproduct generation is the first step in eliminating them. The diagram below illustrates the divergent pathways that lead to the target molecule versus the three most common scale-up impurities.

Fig 1. Reaction pathways showing target formation and major byproduct routes.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the N1-alkylated regioisomer during scale-up, and how can I suppress it? Causality: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is intrinsically the most nucleophilic. Alkylation by the α-bromoketone takes place preferentially at this site, hampering the synthesis of the desired bicyclic product[1]. However, the successful formation of imidazo[1,2-b]pyridazine rings is made possible by the introduction of the 6-chloro group[1]. This halogen inductively withdraws electron density, deactivating N1 and redirecting the attack to N2. During scale-up, poor mixing or bolus additions create localized high concentrations of the electrophile that can overwhelm this delicate electronic bias. Solution: Implement a slow, controlled addition of the α-haloketone to a highly agitated solution of 3-amino-6-chloropyridazine. Maintaining a low steady-state concentration of the electrophile ensures the electronic directing effect of the 6-chloro group dictates the regiochemistry.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of the benzoate group (M-104). How do I prevent ester hydrolysis? Causality: The condensation requires a base to neutralize the HBr generated during alkylation. At the bench scale, aqueous-alcoholic solvent systems with sodium bicarbonate (NaHCO₃) are common. However, prolonged heating at scale in the presence of water and base causes irreversible saponification of the benzoate ester, yielding (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Solution: Shift to strictly anhydrous polar aprotic solvents (e.g., anhydrous DMF or acetonitrile) and utilize a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

Q3: The reaction mixture turns black, and I am losing yield to an intractable tar. What is the mechanism of this degradation? Causality: The reactivity of α-haloketones is driven by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond by increasing the electron deficiency at the α-carbon atom[2]. While this makes them excellent electrophiles, it also makes them highly thermally labile. Under basic conditions at elevated temperatures, they undergo rapid self-condensation or polymerization, generating dark, tarry byproducts[2]. Solution: Never pre-mix the base with the α-haloketone. Keep the haloketone in a chilled addition funnel and add it dropwise to the heated reaction mixture containing the pyridazine and base.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of modifying reaction parameters on the distribution of byproducts during scale-up.

Table 1: Optimization of Reaction Conditions and Byproduct Distribution

ScaleSolvent SystemBase SelectionAddition MethodTarget YieldN1-IsomerHydrolyzed AlcoholPolymeric Tar
10 gEtOH / H₂ONaHCO₃ (aq)Bolus55%15%20%10%
100 gMeCNNaHCO₃ (solid)Bolus62%18%5%15%
1 kgDMF (anhydrous)DIPEADropwise (4h)82%<5%<2%<5%

Self-Validating Scale-Up Protocol

To ensure trustworthiness and reproducibility at the kilogram scale, the following protocol is designed as a self-validating system . Each step contains a built-in analytical check to confirm success before proceeding to the next phase.

Step 1: Anhydrous System Preparation
  • Action: Charge a dry, nitrogen-flushed reactor with 3-amino-6-chloropyridazine (1.0 eq) and anhydrous DMF (10 volumes). Add DIPEA (1.5 eq) and begin agitation.

  • Causality: Eliminating water prevents the hydrolysis of the benzoate ester. DIPEA neutralizes the acid byproduct without acting as a nucleophile.

  • Self-Validation Check: Perform a Karl Fischer titration on the mixture. A reading of <100 ppm water validates that the system is sufficiently dry to proceed, guaranteeing ester stability.

Step 2: Controlled Electrophile Addition
  • Action: Dissolve 3-bromo-2-oxopropyl benzoate (1.1 eq) in anhydrous DMF (3 volumes). Add this solution dropwise over 4 hours while maintaining the internal reactor temperature strictly at 60–65 °C.

  • Causality: Slow addition prevents the accumulation of the reactive α-haloketone, mitigating thermal degradation[2] and allowing the electronic bias of the 6-chloro group to effectively direct attack to the N2 position[1].

  • Self-Validation Check: Monitor the internal temperature probe. A steady temperature without sudden exothermic spikes validates that the haloketone is being consumed as it is added, preventing dangerous accumulation and tar formation.

Step 3: Cyclization and Reaction Completion
  • Action: Stir the reaction for an additional 2 hours at 65 °C post-addition.

  • Causality: The initial alkylation forms an intermediate that requires continuous mild heating to undergo dehydration (loss of H₂O) and close the imidazole ring.

  • Self-Validation Check: Pull an aliquot for LC-MS. The complete disappearance of the uncyclized intermediate mass ([M+H+H₂O]⁺) and the dominance of the target mass (m/z 288 ) validates that cyclization is complete.

Step 4: Solvent-Antisolvent Crystallization

Fig 2. Solvent-antisolvent crystallization workflow for byproduct purging.

  • Action: Quench the reaction with water, extract into EtOAc, and concentrate. Redissolve the crude residue in minimal hot EtOAc (60 °C). Slowly add heptane (antisolvent) until the solution becomes cloudy, then cool to 5 °C at a rate of 10 °C/hour. Filter and wash with cold heptane.

  • Causality: The target compound is highly crystalline in EtOAc/Heptane, whereas the polar N1-isomer, hydrolyzed alcohol, and polymeric tars remain highly soluble in the mother liquor.

  • Self-Validation Check: Analyze the filter cake via HPLC. A purity of >98% with an isolated yield of >75% validates the successful purging of all three major byproduct classes without the need for scale-limiting column chromatography.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.

Sources

Optimization

Technical Support Center: Enhancing Acidic Stability of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists working with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists working with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate . Because this compound contains both a basic heterocyclic core and an acid-sensitive ester linkage, handling it requires precise environmental control. Below, you will find mechanistic insights, troubleshooting FAQs, validated protocols, and quantitative data to ensure the structural integrity of your compound throughout your experimental workflows.

Mechanistic Overview: Why Does Degradation Occur?

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate features a privileged imidazo[1,2-b]pyridazine scaffold[1] linked to a methyl benzoate moiety. The primary vulnerability of this molecule is its ester linkage, which is highly susceptible to specific acid catalysis[2].

Under acidic conditions (pH < 4.0), hydronium ions protonate the carbonyl oxygen of the ester. This polarization draws electron density away from the carbonyl carbon, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by water[3]. Concurrently, the nitrogen atoms within the imidazo[1,2-b]pyridazine core can undergo protonation. This creates a localized positive charge that exerts an electron-withdrawing inductive effect across the molecule, further destabilizing the ester bond. The ultimate result is the irreversible cleavage of the molecule into (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol and benzoic acid.

Pathway N1 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate N2 Protonation of Carbonyl Oxygen (H+) N1->N2 N3 Nucleophilic Attack by H2O N2->N3 Acid Catalysis N4 Tetrahedral Intermediate N3->N4 N5 Cleavage of Acyl-Oxygen Bond N4->N5 N6 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol N5->N6 N7 Benzoic Acid N5->N7

Mechanism of acid-catalyzed hydrolysis of the methyl benzoate ester linkage.

Troubleshooting FAQs

Q: My compound degrades rapidly during reverse-phase HPLC purification using 0.1% TFA. How can I prevent this? A: 0.1% Trifluoroacetic acid (TFA) creates a highly acidic environment (pH ~2.0) that accelerates ester hydrolysis. Specific acid catalysis drives the cleavage of the alkyl-oxygen bond[2].

  • Solution: Switch your mobile phase modifier to a milder acid such as 0.1% Formic Acid (pH ~2.7) or, preferably, use a volatile buffer like Ammonium Acetate adjusted to pH 5.5 - 6.5. If TFA is strictly required for chromatographic resolution, perform fraction collection into tubes pre-filled with a neutralizing buffer (e.g., 1M Tris, pH 8.0) to immediately quench the acid.

Q: We formulated the compound in an acidic co-solvent system containing methanol, and we are seeing new impurity peaks on the LC-MS. What is happening? A: Methanol and other primary alcohols must be strictly avoided in acidic formulations containing esters. Under acidic stress, transesterification occurs, or the alcohol reacts with the degradation products[2]. Furthermore, excipient interactions can shift the pH over time, exacerbating instability[4].

  • Solution: Replace reactive alcohols with non-reactive co-solvents such as Polyethylene Glycol (PEG 400) or aprotic solvents like DMSO for stock solutions.

Q: How should we store the synthesized API to ensure long-term stability? A: Hydrolysis is a bimolecular reaction requiring water. By removing moisture, you arrest the degradation pathway[3].

  • Solution: Store the compound as a lyophilized powder in tightly sealed, amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C. Include a desiccant in the secondary packaging.

Experimental Workflows & Protocols

When degradation is detected, it is critical to follow a logical troubleshooting path to isolate the variable causing the instability.

Workflow A Acidic Condition Detected (pH < 4.0) B Analyze Degradation (HPLC-UV/MS) A->B C Is Ester Hydrolysis > 5%? B->C D Implement Buffer Control (pH 5.5 - 6.5) C->D Yes (Hydrolysis) E Switch to Non-Aqueous Co-solvents (PEG/PG) C->E Yes (Severe) F Proceed to Lyophilization for Storage C->F No (Stable) G Acceptable Stability Profile Confirmed D->G E->G F->G

Workflow for troubleshooting and resolving acid-catalyzed ester hydrolysis.

Protocol: Preparation of a Stability-Optimized Aqueous Formulation (pH 6.0)

This self-validating protocol ensures the compound remains stable in solution for in vitro assays by avoiding the highly acidic regime where protonation of the carbonyl oxygen drives hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 6.0 using 0.1 M KOH or H3PO4. Verify the pH using a calibrated meter.

  • Solubilization: Weigh 10 mg of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate. Dissolve the API completely in 1 mL of PEG 400 (a non-reactive co-solvent)[2]. Vortex until optically clear.

  • Aqueous Dilution: Slowly add 9 mL of the pH 6.0 phosphate buffer to the PEG 400 solution dropwise while stirring continuously at 300 rpm to prevent localized precipitation.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Caution: Avoid cellulose acetate filters, which may shed or interact with the ester.

  • Validation (Self-Validating Step): Analyze a 10 µL aliquot immediately via HPLC-UV at 254 nm (Time 0). Store the remainder at 4°C and re-analyze at 24 hours to confirm the absence of the (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol degradant peak.

Quantitative Stability Data

The following table summarizes the expected stability profile of the ester linkage across various environmental conditions. Use this data to benchmark your own HPLC stability-indicating assays.

pH LevelBuffer / Modifier SystemTemperature (°C)Co-solventEstimated Half-Life (t½)Primary Degradant
2.0 0.1% TFA2510% Acetonitrile< 4 hours(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
2.0 0.1% TFA410% Acetonitrile72 hours(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
4.0 Acetate Buffer2510% Acetonitrile48 hours(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
6.0 Phosphate Buffer2510% Acetonitrile> 14 daysNone detected
2.0 0.1% HCl2510% Methanol< 2 hoursTransesterification products

References

  • Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL
  • Hydrolysis in Pharmaceutical Formulations Source: USPTO URL
  • Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging Source: NIH URL
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: NIH URL

Sources

Troubleshooting

Minimizing ester hydrolysis during (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate reactions

Topic: Minimizing Ester Hydrolysis During Reactions with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ester Hydrolysis During Reactions with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold—a privileged pharmacophore in medicinal chemistry[1][2]. A recurring challenge when functionalizing the 6-chloro position of (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is the unintended cleavage of the primary benzoate ester.

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure chemoselective functionalization while preserving the ester linkage.

I. Frequently Asked Questions (FAQs)

Q1: Why does the benzoate ester hydrolyze so aggressively during standard Suzuki-Miyaura couplings? A: The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling method[3]. However, traditional protocols heavily rely on aqueous biphasic conditions (e.g., Na2​CO3​ in Dioxane/H2​O ) to dissolve inorganic bases and facilitate the hydrolysis of boronic esters into reactive boronic acids. Under these alkaline, aqueous conditions, the hydroxide/carbonate ions act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the benzoate ester. The high temperature required for the coupling further accelerates this base-catalyzed ester saponification.

Q2: Can transmetalation occur without water to save the ester? A: Yes. Recent kinetic and computational investigations reveal that boronic esters (such as pinacol or neopentyl glycol esters) can transmetalate directly to the palladium center without prior hydrolysis[3][4]. By utilizing strictly anhydrous conditions and non-nucleophilic bases (like CsF or TMSOK ), you can activate the boronic ester for transmetalation while completely starving the reaction of the water necessary for ester hydrolysis[5][6].

Q3: What about Nucleophilic Aromatic Substitution ( SN​Ar ) at the 6-chloro position? A: The 6-chloro position of the imidazo[1,2-b]pyridazine core is highly activated for SN​Ar [1]. When displacing the chloride with amines, avoid alkali metal hydroxides or carbonates. Instead, use sterically hindered, non-nucleophilic tertiary amines like N,N -Diisopropylethylamine (DIPEA) in anhydrous aprotic solvents (NMP or DMSO). The steric bulk of DIPEA prevents it from attacking the ester carbonyl, while its basicity is sufficient to scavenge the HCl byproduct.

II. Troubleshooting & Data Presentation

When optimizing cross-coupling on (6-chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, the choice of base and solvent dictates the chemoselectivity between the desired cross-coupling and the parasitic ester hydrolysis.

Table 1: Impact of Reaction Conditions on Chemoselectivity

Model Reaction: 6-Cl-imidazo[1,2-b]pyridazine benzoate + Phenylboronic acid pinacol ester (1.2 eq), 5 mol% Pd catalyst, 90°C.

Catalyst SystemBase (Equiv)Solvent SystemEster Hydrolysis (%)Target Yield (%)
Pd(dppf)Cl2​ Na2​CO3​ (3.0)1,4-Dioxane / H2​O (4:1)> 85% < 10%
Pd(PPh3​)4​ K2​CO3​ (2.5)Toluene / EtOH / H2​O 60% 35%
Pd2​(dba)3​ / XPhos K3​PO4​ (2.0)Anhydrous 1,4-Dioxane< 5% 88%
Pd(OAc)2​ / SPhos CsF (3.0)Anhydrous Toluene< 2% 92%

Causality Insight: The shift from aqueous carbonates to anhydrous CsF or K3​PO4​ eliminates the hydroxide nucleophile. Fluoride ions specifically coordinate to the empty p-orbital of the boron atom, forming a reactive fluoroborate intermediate that undergoes direct transmetalation[4], leaving the benzoate ester entirely unperturbed.

III. Reaction Workflows & Mechanistic Logic

Workflow Start Start: 6-Cl-Imidazo[1,2-b]pyridazine Benzoate Ester Water Aqueous or Anhydrous? Start->Water Aq Aqueous Conditions (Standard Suzuki) Water->Aq Water present Anh Anhydrous Conditions (e.g., Dioxane, Toluene) Water->Anh Strict anhydrous BaseAq Strong Base (NaOH, Na2CO3) Aq->BaseAq BaseAnh Mild/Non-nucleophilic Base (K3PO4, CsF) Anh->BaseAnh Hydrolysis Result: High Ester Hydrolysis (<20% Target Yield) BaseAq->Hydrolysis Success Result: Intact Ester (>85% Target Yield) BaseAnh->Success

Workflow for selecting cross-coupling conditions to prevent ester hydrolysis.

Mechanism Complex Pd(II) Aryl Halide Complex + Boronic Ester PathA Aqueous / Hydroxide Base Complex->PathA PathB Anhydrous / Fluoride Base Complex->PathB Hydrolysis OH- attacks Benzoate Carbonyl (Ester Cleavage) PathA->Hydrolysis Transmetalation Direct Transmetalation via Fluoride Activation PathB->Transmetalation ProductA Hydrolyzed Byproduct Hydrolysis->ProductA ProductB Desired Coupled Ester Transmetalation->ProductB

Mechanistic divergence between ester hydrolysis and direct transmetalation.

IV. Self-Validating Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl/heteroaryl group to the 6-position while maintaining >95% ester integrity.

Materials:

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(OAc)2​ (0.05 equiv)

  • SPhos ligand (0.10 equiv)

  • Cesium Fluoride ( CsF , spray-dried, 3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon. Self-Validation Check: The glass must be completely cool to the touch before adding reagents to prevent thermal degradation of the catalyst.

  • Reagent Loading: Add the imidazo[1,2-b]pyridazine substrate, boronic ester, Pd(OAc)2​ , SPhos, and CsF to the tube.

  • Solvent Degassing: Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen insertion leads to homocoupling of the boronic ester and oxidation of the phosphine ligand, stalling the reaction.

  • Reaction Execution: Seal the tube and heat to 90°C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Mild SN​Ar Amination

Objective: Substitute the 6-chloro position with a primary or secondary amine without ester saponification.

Materials:

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • N,N -Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried vial equipped with a magnetic stir bar, dissolve the imidazo[1,2-b]pyridazine substrate in anhydrous NMP (0.2 M).

  • Base Addition: Add DIPEA via a gas-tight syringe. Causality: DIPEA acts solely as a proton sponge. Its bulky isopropyl groups prevent it from acting as a nucleophile against the benzoate ester.

  • Amine Addition: Add the amine nucleophile dropwise.

  • Heating: Heat the reaction mixture to 80°C under an Argon atmosphere for 6-8 hours. Monitor conversion via LC-MS. Self-Validation Check: If the LC-MS shows M+1 corresponding to the hydrolyzed alcohol, verify the water content of your NMP using Karl Fischer titration.

  • Isolation: Pour the cooled reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

V. References

  • Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling. ACS Publications.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH) / PMC.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications.

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.

  • Miyaura Borylation Reaction. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation Guide for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate Purity Analysis

Executive Summary (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0)[1] is a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including TYK2[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS: 1980063-00-0)[1] is a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including TYK2[2] and ROCK2[3] targeted therapies. Accurate purity determination is essential, yet the molecule's combination of a basic imidazo-pyridazine core and a labile benzoate ester presents unique chromatographic challenges, including peak tailing and on-column degradation. This guide compares standard C18 methodologies against orthogonal phenyl-based column chemistries, establishing a self-validating, ICH Q2(R2)-compliant[4] protocol for robust purity analysis.

Mechanistic Context & Column Selection Logic

The target analyte features two distinct chemical domains that dictate its chromatographic behavior:

  • Imidazo[1,2-b]pyridazine core: Contains multiple nitrogen atoms capable of interacting with residual silanols on silica-based stationary phases. If unmitigated, this leads to severe peak tailing and poor resolution of structurally similar process impurities.

  • Methyl benzoate moiety: Highly hydrophobic and susceptible to hydrolysis under extreme pH conditions.

Causality in Experimental Design: Traditional alkyl phases (e.g., C18) rely purely on dispersive (hydrophobic) interactions. While sufficient for basic retention, C18 columns often fail to resolve closely eluting process impurities, such as the des-chloro derivative or the hydrolyzed free alcohol. By transitioning to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce π−π and dipole-dipole interactions. The biphenyl phase, in particular, exploits the electron-deficient nature of the chloro-substituted imidazo-pyridazine ring, offering superior selectivity and peak shape.

Comparison of Chromatographic Performance

To objectively evaluate performance, three sub-2 µm UHPLC columns were compared using an identical mobile phase gradient (10 mM Ammonium Acetate pH 5.5 / Acetonitrile).

Table 1: Column Performance Comparison for Target Analyte

Column ChemistryUSP Tailing Factor (Tf)Resolution (Rs) from Des-chloro ImpurityTheoretical Plates (N)Verdict & Mechanistic Rationale
Standard C18 1.851.4 (Fails baseline)12,500Suboptimal. High tailing due to unshielded silanol interactions with basic nitrogens.
Phenyl-Hexyl 1.302.118,200Good. Improved π−π interactions reduce tailing and improve selectivity.
Biphenyl 1.05 3.5 24,000 Optimal. Biphenyl geometry maximizes electron-donor/acceptor interactions with the heterocycle.
Experimental Protocol: Optimized Biphenyl HPLC Method

Trustworthiness & Self-Validation: This protocol acts as a self-validating system by incorporating a mandatory System Suitability Test (SST). Prior to sample analysis, a spiked resolution mixture (analyte + 0.5% des-chloro impurity) is injected. The run is only valid if Rs 2.0 and Tf 1.2, ensuring the column chemistry and mobile phase are performing optimally before any data is recorded.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid. (Causality: pH 5.5 ensures the basic nitrogens are partially neutralized to minimize secondary silanol interactions, while protecting the labile benzoate ester from base-catalyzed hydrolysis).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl, 100 x 2.1 mm, 1.7 µm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: 5% to 95% B (Linear ramp for separation)

    • 6.0 - 8.0 min: 95% B (Column wash to elute highly retained hydrophobic dimers)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate in 50:50 Water:Acetonitrile to a final working concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

ICH Q2(R2) Method Validation Data

Following the ICH Q2(R2) guidelines[4] for analytical procedures, the optimized biphenyl method was rigorously validated to ensure it is fit for the intended purpose of API intermediate release testing.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timePeak purity index > 0.999 (via PDA detection)Pass
Linearity & Range R2≥0.999 (LOQ to 120% of spec) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% ± 0.4%Pass
Repeatability (Precision) RSD 2.0% (n=6 injections)RSD = 0.65%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Validation Workflow & Logical Relationships

The following diagram illustrates the logical progression from initial column screening through to final ICH Q2(R2) validation, highlighting the critical decision gates.

HPLC_Validation_Workflow Start Method Development (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate ColEval Column Chemistry Comparison (C18 vs Phenyl-Hexyl vs Biphenyl) Start->ColEval Opt Method Optimization (pH 5.5 Buffer, 40°C, Gradient) ColEval->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity & Forced Degradation (Peak Purity > 0.999) Val->Spec Lin Linearity & Range (R² = 0.9998) Val->Lin Prec Precision & Accuracy (Recovery 99.5%, RSD 0.65%) Val->Prec Final Validated Purity Method Ready for API Intermediates Spec->Final Lin->Final Prec->Final

Caption: Logical workflow for the chromatographic development and ICH Q2(R2) validation of the target analyte.

References
  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate: An X-ray Crystallography Perspective

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as (6-Chloroimidazo[...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. While various analytical techniques offer structural insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing definitive, high-resolution structural information.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other widely used structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental causality behind procedural choices, present detailed protocols, and offer a critical evaluation of the data each method yields in the context of validating the structure of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[3] Its ability to generate a precise three-dimensional map of electron density makes it an unparalleled tool for absolute structure determination.[4] However, the success of SCXRD is fundamentally dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands careful execution and a foundational understanding of crystallization principles.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Solvent Screening & Method Selection Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., SHELXS) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1: Workflow for X-ray Crystallography Validation.

Detailed Protocol: X-ray Crystallographic Validation

Part 1: Synthesis and Crystallization

  • Synthesis: The synthesis of the title compound can be achieved through several routes, often involving the condensation of a suitable aminopyridazine with a halo-carbonyl compound followed by esterification. A plausible route involves the reaction of 3-amino-6-chloropyridazine with a suitable reagent to form the imidazo[1,2-b]pyridazine core, followed by functionalization at the 2-position and subsequent esterification with benzoic acid.[6] The purity of the synthesized compound is critical for successful crystallization.[7]

  • Purification: The crude product should be purified to >95% purity, as determined by techniques like NMR and LC-MS. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common method.

  • Crystallization Screening: The choice of solvent is crucial for growing high-quality crystals.[7] A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be performed.

  • Crystal Growth: Slow evaporation is a straightforward and often effective method for small organic molecules.[5][7]

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (identified from screening) in a small, clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial periodically for the formation of single crystals. The key is to allow the crystals to grow slowly to ensure a well-ordered lattice.[8]

Part 2: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: Under a microscope, select a clear, well-formed single crystal with dimensions ideally between 0.1 and 0.3 mm.[3][8] The crystal is then mounted on a goniometer head.

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[3] A full sphere of data is collected by rotating the crystal through a series of angles.[3]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The structure is solved using direct methods (e.g., using software like SHELXS) to obtain an initial model of the atomic positions.[9]

    • The structural model is then refined against the experimental data using a least-squares method (e.g., with SHELXL).[9] This process optimizes the atomic coordinates, thermal parameters, and occupancy.

  • Validation: The final refined structure is validated using software like CheckCIF, which assesses the geometric plausibility of the structure and identifies any potential issues. The final output is a Crystallographic Information File (CIF), which contains all the crystallographic data and is the standard format for submission to databases like the Cambridge Crystallographic Data Centre (CCDC).[10]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and sometimes more readily obtainable information, particularly in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[11] For (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a wealth of information about the molecular connectivity.

Strengths of NMR:

  • Solution-State Structure: Provides information about the molecule's structure and conformation in solution, which is often more relevant to its biological activity.

  • Dynamic Processes: Can be used to study dynamic processes such as tautomerism, which may be present in imidazole-containing compounds.[12]

  • No Crystallization Required: Bypasses the often-challenging step of growing single crystals.

Limitations of NMR:

  • Ambiguity in Stereochemistry: While relative stereochemistry can often be determined, absolute stereochemistry determination is not straightforward without chiral auxiliaries or advanced techniques.

  • Through-Bond Connectivity: Primarily provides information about through-bond connectivity, with through-space information (via NOESY) being distance-dependent and sometimes ambiguous.

  • Incomplete Characterization for Some Heterocycles: For some imidazole derivatives, fast tautomerization can lead to poor resolution in ¹³C NMR spectra, with some signals from the imidazole ring being undetectable.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is crucial for confirming the molecular formula.[14]

Strengths of MS:

  • Molecular Weight Determination: Provides a highly accurate molecular weight, confirming the elemental composition.

  • High Sensitivity: Requires very small amounts of sample.[13]

  • Structural Fragmentation Information: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing clues about the molecular structure.[14]

Limitations of MS:

  • No Stereochemical Information: Provides no information about the stereochemistry of the molecule.

  • Limited Connectivity Information: While fragmentation patterns can suggest connectivity, they do not provide the detailed atom-to-atom connectivity that NMR does.

  • Inability to Distinguish Isomers: Can be challenging to distinguish between structural isomers that have the same molecular formula and similar fragmentation patterns.

Data Comparison Summary

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionSolid or Solution
Information Yield 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryThrough-bond connectivity, relative stereochemistry, solution conformationMolecular formula, fragmentation patterns
Key Advantage Unambiguous and definitive 3D structure determination[1]Provides structure in a biologically relevant state (solution)High sensitivity and accurate mass determination[13]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[5]Can have ambiguities in complex structures and stereochemistryProvides limited connectivity and no stereochemical information

Conclusion

For the definitive structural validation of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate, single-crystal X-ray diffraction stands as the unequivocal method of choice. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive structural characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy is essential for confirming the structure in solution and for providing insights into its dynamic behavior, while mass spectrometry offers rapid and accurate confirmation of the molecular formula. By integrating the data from these complementary techniques, researchers can build a complete and robust understanding of a molecule's structure, which is a critical step in the path toward developing new and effective therapeutics.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Thorp-Greenwood, F. L., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769–1786.
  • Thorp-Greenwood, F. L., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769-1786.
  • Wang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Moore, C. E. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads.
  • Mitchell, C. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1768–1779.
  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Howe, E. N., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • ResearchGate. (n.d.). The chemical structures of imidazopyridazine compounds. Retrieved from [Link]

  • Wawer, I., & Wawer, A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 414-419.
  • Kia, Y., et al. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2710.
  • TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
  • BenchChem. (2025).
  • Keener, J. E., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2249–2257.
  • Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2249–2257.
  • ResearchGate. (2021).
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for structural characterization of bioactive compounds. Retrieved from [Link]

  • Huynh, W. (2019).
  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259–271.
  • van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810.
  • Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization.
  • Nikolova, R., et al. (2020).
  • Berman, H. M., et al. (2016).
  • Weitman, M., et al. (2010).
  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate

This document provides a detailed protocol for the safe handling and disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS No. 1980063-00-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate (CAS No. 1980063-00-0). As a trusted partner in your research, we are committed to providing guidance that ensures personnel safety and environmental compliance. This guide is structured to explain not only the necessary procedures but also the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

Core Principle: Hazard-Informed Waste Management

The disposal plan for any chemical compound must begin with a thorough understanding of its intrinsic hazards. (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate is a halogenated heterocyclic compound containing a benzoate ester functional group. While a complete, peer-reviewed safety datasheet for this specific molecule is not widely available, data from its own GHS classification and structurally similar compounds provide a reliable basis for a conservative risk assessment.[1][2]

The primary hazards are associated with its potential toxicity and the environmental impact of its degradation byproducts. The chlorinated imidazopyridazine core is a key feature; halogenated organic compounds are often subject to stringent disposal regulations because incomplete combustion can lead to the formation of persistent and toxic byproducts.[3][4] Therefore, all procedures must be designed to mitigate these risks.

Hazard Identification Summary

The following table synthesizes known hazards based on available data for the target compound and its structural analogs.

Hazard CategoryClassification & StatementRationale and Source
Acute Toxicity Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).GHS classification for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate.
Skin Irritation Warning: H315 (Causes skin irritation).Inferred from structural analogs like 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine.[1][5]
Eye Irritation Warning: H319 (Causes serious eye irritation).Inferred from structural analogs.[1][2][5]
Respiratory Irritation Warning: H335 (May cause respiratory irritation).Inferred from structural analogs.[1][5]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas.Expected decomposition products for chlorinated, nitrogen-containing organic molecules upon heating.[2]

Pre-Disposal Protocol: Segregation and Containment

Proper segregation is the most critical step in a compliant laboratory waste management program.[4][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[4] (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate waste must be classified as Halogenated Organic Solid Waste or Halogenated Organic Solvent Waste , depending on its form.

Waste Segregation Workflow

The following decision-making process must be followed for all waste streams containing this compound.

G cluster_0 start Waste Generation Point q_form Is the waste solid or liquid? start->q_form solid_path Solid Waste (e.g., contaminated gloves, vials, filter paper, pure compound) q_form->solid_path Solid liquid_path Liquid Waste (e.g., solutions in organic solvents) q_form->liquid_path Liquid container_solid Container: "Halogenated Organic SOLID Waste" solid_path->container_solid q_solvent Is the solvent halogenated? (e.g., DCM, Chloroform) liquid_path->q_solvent container_halo Container: "Halogenated Organic SOLVENT Waste" q_solvent->container_halo Yes container_non_halo Container: "Non-Halogenated Organic SOLVENT Waste" q_solvent->container_non_halo No info_node Note: The presence of the chlorinated compound makes the entire waste stream halogenated. container_non_halo->info_node

Caption: Waste segregation decision workflow.

Containerization and Labeling
  • Container Selection: Use only approved, chemically compatible containers. For liquid waste, do not use metal containers, which can corrode.[3][6] Ensure containers have secure, vapor-tight lids. Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[7]

  • Labeling: All waste containers must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full chemical names of all constituents (no abbreviations)

    • Approximate concentrations/percentages of each component

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust personal protection is mandatory during handling and disposal operations.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Protects against skin contact (H312) and irritation (H315).[1][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents serious eye irritation (H319) from splashes or dust.[1][2]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or aerosols (H332, H335).[1][5]

Approved Disposal Pathways

There are two potential pathways for the disposal of this compound. The choice depends on institutional capabilities, regulatory requirements, and the scale of the waste.

Pathway A: Off-Site Incineration via Licensed Contractor (Strongly Recommended)

This is the standard, safest, and most compliant method for disposing of halogenated organic waste. Research laboratories are not typically equipped to treat and dispose of such chemicals on-site.

Methodology:

  • Segregate and Contain: Following the protocol in Section 2, collect all waste containing (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate in a designated, properly labeled "Halogenated Organic Waste" container.[4]

  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials.[4]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all required waste tracking forms or manifests provided by your EHS office.

Causality: High-temperature incineration (typically >850°C) in a specialized facility is required to ensure the complete destruction of the chlorinated heterocyclic ring.[3] These facilities are equipped with flue gas scrubbers to neutralize the hazardous hydrogen chloride gas and other acidic byproducts generated during combustion.[1]

Pathway B: Chemical Treatment via Saponification (Expert Use Only)

This pathway involves the chemical degradation of the molecule prior to disposal. This is not a complete disposal method , as the resulting products must still be disposed of as hazardous waste. This should only be attempted by trained chemists in a controlled laboratory setting when small quantities need to be rendered less reactive, and it does not replace the need for final disposal by a licensed contractor.

The benzoate ester linkage can be cleaved by alkaline hydrolysis (saponification).[8]

G compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate reagent + NaOH (aq) (Sodium Hydroxide) compound->reagent product1 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol reagent->product1 Δ (Heat) product2 Sodium Benzoate reagent->product2 Δ (Heat) waste1 Dispose as Halogenated Aqueous Waste product1->waste1 product2->waste1

Caption: Conceptual diagram of alkaline hydrolysis.

Conceptual Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Dissolve the (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate waste in a suitable solvent (e.g., ethanol) to ensure miscibility. Add an excess of aqueous sodium hydroxide (e.g., 2M solution).

  • Hydrolysis: Gently heat the mixture to reflux for several hours to drive the hydrolysis to completion.

  • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with an acid (e.g., HCl).

  • Disposal of Products: The resulting aqueous solution now contains (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol and sodium benzoate (or benzoic acid if fully neutralized). This entire mixture must be collected as Halogenated Aqueous Waste and disposed of via Pathway A.

Causality: The ester hydrolysis breaks one of the key functional groups, but it does not destroy the chlorinated heterocyclic core, which remains the primary component of concern for final disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.

  • Don PPE: Wear the full PPE outlined in Section 3.

  • Containment: For solid spills, gently sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed container labeled as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

References

  • Title: Benzoate degradation pathway: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... Source: ResearchGate URL: [Link]

  • Title: The Hydrolysis of Benzoate Esters by Carboxypeptidase A Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Hydrolysis of ethyl benzoate Source: SSERC URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL: [Link]

  • Title: LABORATORY WASTE DISPOSAL GUIDELINES Source: University of Wollongong (UOW) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

  • Title: Imidazo(1,2-b)pyridazine, 6-chloro- Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

Sources

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